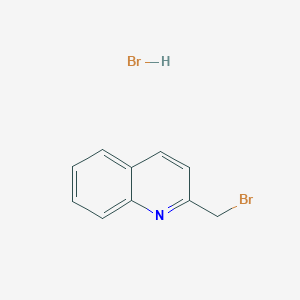

![molecular formula C6H14Cl2N2 B1532872 (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 857334-81-7](/img/structure/B1532872.png)

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Vue d'ensemble

Description

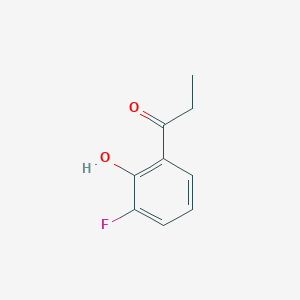

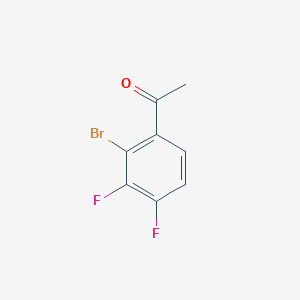

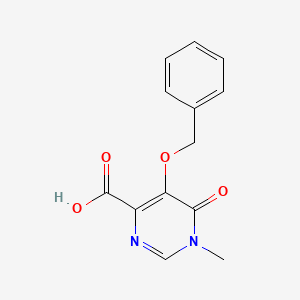

®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a chemical compound with the molecular formula C6H13ClN2 and a molecular weight of 185.1 . It is a main product offered by BOC Sciences .

Synthesis Analysis

The synthesis of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride and similar compounds often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is characterized by a bicyclic structure . The bicyclo[3.2.1]octane structure is present in many natural products with significant biological activities .Chemical Reactions Analysis

The organic reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) are environmentally friendly and the catalyst can be recycled in some cases . Most of the reactions start conveniently from available substrate and proceed under mild conditions .Applications De Recherche Scientifique

Drug Discovery and Pharmaceutical Synthesis

The nitrogen-containing heterocycles of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride are of significant interest in drug discovery due to their bioactive properties. This compound serves as a key synthetic intermediate in the total synthesis of various molecules. Its unique structure poses a challenge in synthesis, making it a valuable scaffold for developing new pharmaceuticals .

Organocatalysis

In the field of organocatalysis, which aims to reduce ecological impact by minimizing residues in chemical reactions, ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride plays a crucial role. It is used in the synthesis of bicyclooctanes, structures present in natural products with important biological activities .

Biomass Valorization

Researchers are exploring the use of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in the valorization of biomass-derived compounds. This involves photochemical transformations that can lead to the creation of value-added products from biomass, contributing to sustainable development .

Palladium-Catalyzed Reactions

The compound is also being studied for its potential in palladium-catalyzed reactions. These reactions are important in the field of synthetic organic chemistry, where ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride can act as a ligand or a structural motif in catalyst development .

Total Synthesis of Alkaloids

The bicyclic structure of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is similar to that found in many alkaloids. It has been applied in the total synthesis of cytisine-like alkaloids, which are derived from traditional Chinese herbal medicine and have various pharmacological effects .

High-Energy Materials Research

Due to its high density and potential for higher detonation properties, ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is being investigated in the context of high-energy materials. Its structure could lead to the development of new materials with enhanced performance in this domain .

Mécanisme D'action

In terms of synthesis, a regio and diastereoselective strategy has been developed for the synthesis of complex bicyclo[3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .

Orientations Futures

Propriétés

IUPAC Name |

(5R)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBNEKSAJTWOFM-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNC1C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCN[C@H]1C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.